4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyethyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of piperidine with 2-hydroxyethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzyl chloroformate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid methyl ester
- 4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid ethyl ester
- 4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid propyl ester
Uniqueness
The uniqueness of 4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester lies in its specific ester moiety, which can influence its reactivity and interactions with biological targets. The benzyl group provides additional hydrophobic interactions that can enhance binding affinity and specificity compared to other similar compounds.
Properties
IUPAC Name |
benzyl 4-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(11-12-19)15-7-9-18(10-8-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUMVDDGCQFKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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